Potassium 3-(piperazin-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

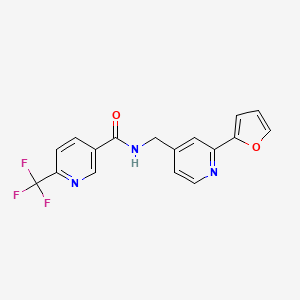

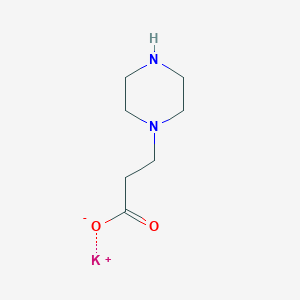

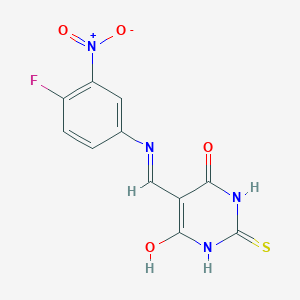

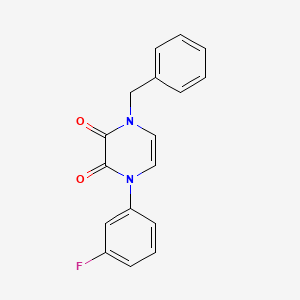

Potassium 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C7H14N2O2.K . It has a molecular weight of 196.29 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Potassium 3-(piperazin-1-yl)propanoate is 1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Potassium 3-(piperazin-1-yl)propanoate is a powder that is stored at room temperature . It has a molecular weight of 196.29 .Aplicaciones Científicas De Investigación

Carbon Dioxide Capture and Solvent Systems

Potassium 3-(piperazin-1-yl)propanoate derivatives are particularly noted for their applications in carbon dioxide capture technologies. Piperazine, when combined with potassium carbonate, enhances the absorption rate of CO2, making it a valuable component in amine and potassium carbonate solvents used for removing CO2 from natural gas and hydrogen streams. The addition of piperazine to potassium carbonate solutions significantly increases the rate of CO2 absorption, improves the solvent's capacity, and maintains a low heat of absorption, which is crucial for energy efficiency in industrial absorption processes. This combination is studied extensively for its thermodynamic and kinetic properties, providing a foundation for developing efficient CO2 capture systems (Cullinane & Rochelle, 2004).

Further research into piperazine/potassium carbonate solutions has focused on enhancing CO2 capture from flue gas, showcasing the potential for these mixtures to achieve high rates of CO2 removal with reduced energy requirements for solvent regeneration (Cullinane, Oyenekan, Lu, & Rochelle, 2005). These findings are instrumental in the development of more sustainable and cost-effective CO2 capture technologies.

Safety and Hazards

Propiedades

IUPAC Name |

potassium;3-piperazin-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRMHYVTEKVPKN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2682280.png)

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2682284.png)

![Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2682287.png)

![3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682299.png)

![ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2682302.png)